molecular formula C42H66O15 B1203385 Azukisaponin III CAS No. 82801-38-5

Azukisaponin III

Cat. No. B1203385
CAS RN: 82801-38-5
M. Wt: 811 g/mol
InChI Key: FXYSHYMHTAACSV-FTHMGGAWSA-N
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Description

Azukisaponin III is a triterpene saponin with the molecular formula C42H66O15 . It has an average mass of 810.964 Da and a mono-isotopic mass of 810.440186 Da . It is one of the saponins found in adzuki beans .


Synthesis Analysis

Azukisaponin III is naturally synthesized in adzuki beans (Vigna angularis L.) . The process involves high-performance liquid chromatography with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) for qualitative and quantitative analyses .


Molecular Structure Analysis

Azukisaponin III has a complex molecular structure with 20 defined stereocentres . It is characterized by a (3β)-24,29-Dihydroxy-29-oxoolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid structure .


Physical And Chemical Properties Analysis

Azukisaponin III is soluble in water, with a solubility of 0.2487 mg/L at 25 °C . It has a complex molecular structure with a large number of defined stereocentres .

Scientific Research Applications

Chemical Composition and Isolation

Azukisaponin III is a notable compound isolated from azuki beans, seeds of Vigna angularis. Researchers have investigated the chemical structures of various azukisaponins, including Azukisaponin III. These studies have played a crucial role in understanding the biochemical composition and potential therapeutic applications of these compounds (Kitagawa, Wang, Saito, & Yoshikawa, 1983).

Biological Activities

Azukisaponin III has been identified for its potential biological activities. Notably, it has shown inhibitory effects on nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. This finding opens avenues for further exploration of Azukisaponin III in the context of inflammatory diseases and conditions (Jiang, Zeng, David, & Massiot, 2014).

Therapeutic Potential

The research on azukisaponins, including Azukisaponin III, has extended into their therapeutic potential. Studies have isolated various saponins from different plant species, including Azukisaponin III, and evaluated their effects. These studies contribute to a deeper understanding of the pharmacological properties of these compounds and their potential applications in medicine and health (Verotta, Guerrini, El-Sebakhy, Assad, Toaima, Radwan, Luo, & Pezzuto, 2002).

Future Directions

Research on Azukisaponin III and other saponins is ongoing, with a focus on understanding their various biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, structure, and biological activities of Azukisaponin III, as well as its potential applications in medicine and other fields .

properties

CAS RN

82801-38-5

Product Name

Azukisaponin III

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1

InChI Key

FXYSHYMHTAACSV-FTHMGGAWSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O

SMILES

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O

Origin of Product

United States

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